Z-Phe-ome

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

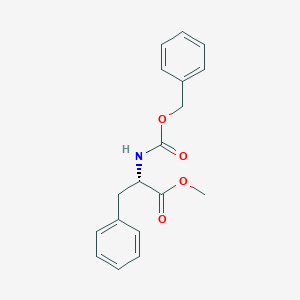

methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACSHIJBOGXKL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189481 | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35909-92-3 | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-phenylalanine Methyl Ester (Z-Phe-OMe)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structure, synthesis, and application of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe. This compound is a cornerstone building block in solution-phase peptide synthesis, offering a strategic combination of amino and carboxyl protection that is fundamental to the controlled, stepwise assembly of peptide chains.

Core Structure and Identity

This compound is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by two key modifications to the parent amino acid:

-

N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This urethane-based protection, introduced historically by Bergmann and Zervas, is renowned for its stability under various coupling conditions and its susceptibility to removal via catalytic hydrogenolysis.[1] This modification prevents the nucleophilic amine from participating in unwanted side reactions during the activation of the carboxyl group.[2]

-

C-terminal Protection: The carboxylic acid is protected as a methyl ester (-OMe) . This prevents the carboxyl group from reacting during the coupling of a different activated amino acid to the N-terminus of this compound (after Z-group removal).

These orthogonal protecting groups are central to its utility, allowing for selective deprotection at either the N- or C-terminus, thereby directing the sequence of peptide bond formation.

Caption: Strategic pathways for peptide synthesis using this compound.

Pathway A: C-Terminal Elongation via Saponification

This pathway involves deprotecting the C-terminus to prepare for coupling with the N-terminus of another amino acid ester.

Saponification is the base-mediated hydrolysis of the methyl ester to a carboxylate salt, which is subsequently protonated to yield the free carboxylic acid (Z-Phe-OH).

-

Rationale: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) as it can lead to faster, cleaner reactions with reduced risk of racemization, and the resulting lithium carboxylate is often highly soluble. [3]The reaction is typically run at 0°C to room temperature to minimize side reactions.

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as dioxane and water (e.g., 3:1 v/v). [3] * Cool the solution to 0 °C in an ice bath.

-

-

Hydrolysis:

-

Add a 1M aqueous solution of LiOH or NaOH (1.1-1.5 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture to 0 °C and carefully acidify to pH 2-3 with cold 1N HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

Purification:

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield Z-Phe-OH. [4]

-

The newly formed Z-Phe-OH can now be coupled with another amino acid ester (e.g., H-Leu-OMe) using a standard peptide coupling agent.

-

Rationale: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are common coupling agents. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. [4]The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it acts as a racemization suppressant by forming an HOBt-active ester, which is more stable and selective than the O-acylisourea.

-

Activation:

-

Dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). [4] * Cool the solution to 0 °C.

-

Add EDC hydrochloride (1.1 eq) and stir for 30 minutes at 0 °C.

-

-

Coupling:

-

In a separate flask, prepare the free amine of the second amino acid (e.g., H-Leu-OMe) by neutralizing its hydrochloride salt with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM.

-

Add the freshly prepared free amine solution to the activated Z-Phe-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting protected dipeptide can be purified by silica gel chromatography. [4]

-

Pathway B: N-Terminal Elongation via Hydrogenolysis

This pathway involves deprotecting the N-terminus to expose the free amine, which can then be coupled with an activated Z-protected amino acid.

The Z-group is efficiently cleaved by catalytic hydrogenation, which reduces the benzyl ester to toluene and liberates the free amine, releasing carbon dioxide in the process.

-

Rationale: Palladium on carbon (Pd/C) is the standard catalyst for this transformation. [5]The reaction proceeds via hydrogenolysis, where hydrogen gas cleaves the carbon-oxygen bond of the benzyl group. This method is exceptionally clean as the byproducts (toluene and CO₂) are volatile and easily removed.

-

Reaction Setup:

-

Dissolve this compound in a solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Hydrogenation:

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

-

Work-up:

-

Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Wash the filter pad with the reaction solvent.

-

Evaporate the combined filtrate under reduced pressure to obtain the crude H-Phe-OMe, which is often pure enough for use in the subsequent coupling step. [6]

-

Conclusion

N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) is a highly versatile and indispensable tool in the arsenal of the peptide chemist. Its well-defined structure, predictable reactivity, and the orthogonal nature of its protecting groups provide the necessary control for the logical and efficient construction of complex peptide molecules in solution. The protocols detailed herein represent field-proven methodologies that underscore the compound's central role in both academic research and the development of peptide-based therapeutics.

References

-

Schotten-Baumann Reaction - Lokey Lab Protocols. (2017). protocols.wikidot.com. [Link]

-

Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. PrepChem.com. [Link]

-

N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. PubChem. [Link]

-

Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Protecting Groups - Lokey Lab Protocols. (2017). protocols.wikidot.com. [Link]

-

Benzyl chloroformate - Wikipedia. Wikipedia. [Link]

-

Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium. PubMed. [Link]

-

Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. [Link]

-

Schotten–Baumann reaction - Wikipedia. Wikipedia. [Link]

-

Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. acgpubs.org. [Link]

-

Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. [Link]

-

SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. ijppsjournal.com. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [Link]

- US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester.

-

benzyl chloroformate (Cbz-Cl) protecting mechanism. Reddit. [Link]

-

A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Thieme E-Books & E-Journals. [Link]

Sources

Z-Phe-OMe: A Comprehensive Physicochemical Profile for the Synthetic Chemist

Abstract: N-benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe, is a pivotal intermediate in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutic agents. Its unique structural features, conferred by the bulky benzyloxycarbonyl protecting group and the methyl ester at the C-terminus, dictate its reactivity and handling characteristics. This technical guide provides a detailed exploration of the core physicochemical properties of this compound, offering both foundational data and practical, field-tested methodologies for its characterization. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile building block in their synthetic endeavors.

Molecular Architecture and Core Properties

This compound possesses a well-defined molecular structure that is fundamental to its chemical behavior. The presence of the N-terminal benzyloxycarbonyl (Z) group provides steric hindrance and protects the amine functionality from unwanted side reactions, a critical feature in stepwise peptide synthesis. The methyl ester at the C-terminus offers a convenient handle for subsequent deprotection and coupling reactions.

A summary of its fundamental physicochemical properties is presented in Table 1. This data serves as a crucial reference for reaction planning, purification, and material handling.

| Property | Value | Source |

| IUPAC Name | Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-phenylpropanoate | [1] |

| Synonyms | N-CBZ-L-phenylalanine methyl ester, Z-L-Phe-OMe | [2] |

| CAS Number | 2462-39-7 | |

| Molecular Formula | C₁₈H₁₉NO₄ | |

| Molecular Weight | 313.35 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 80-84 °C | |

| Optical Rotation (α) | -16° to -20° (c=2 in acetic acid) |

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Solubility Profile: A Practical Guide

The solubility of this compound is a critical parameter for its use in solution-phase synthesis and for purification via crystallization. A comprehensive understanding of its solubility in various organic solvents is essential for optimizing reaction conditions and achieving high purity. For instance, its enhanced solubility in organic solvents is a key property for its application in peptide synthesis.[3][4]

Table 2: Solubility of this compound at Ambient Temperature (20-25 °C)

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Methanol (MeOH) | Sparingly soluble |

| Ethanol (EtOH) | Sparingly soluble |

| Diethyl Ether | Sparingly soluble |

| Water | Insoluble |

Experimental Protocol for Solubility Determination:

This protocol outlines a standardized method for determining the qualitative solubility of this compound.

Diagram 2: Workflow for Solubility Assessment

A stepwise process for determining the qualitative solubility of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure adequate mixing.

-

Observation: Visually inspect the mixture. A clear solution indicates solubility, partial dissolution suggests sparing solubility, and the persistence of solid indicates insolubility.

-

Record: Document the observations for each solvent.

Expert Insight: The predominantly non-polar character of this compound, owing to its two phenyl rings, governs its solubility profile. This hydrophobicity leads to poor solubility in polar protic solvents like water and alcohols, a property that can be exploited during purification by precipitation from mixed solvent systems.

Spectroscopic and Chromatographic Characterization

Robust analytical methods are paramount for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic and chromatographic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous fingerprint of the molecular structure of this compound.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.07 | m | 10H | Aromatic protons (Z-group and Phe side chain) |

| 5.20 | br s | 1H | NH |

| 5.09 | s | 2H | CH₂ (Z-group) |

| 4.69 | m | 1H | α-CH |

| 3.71 | s | 3H | OCH₃ |

| 3.11 | m | 2H | β-CH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 172.1 | C=O (ester) |

| 156.0 | C=O (carbamate) |

| 136.2, 135.8 | Aromatic C (quaternary) |

| 129.3, 128.6, 128.5, 128.2, 127.1 | Aromatic CH |

| 67.2 | CH₂ (Z-group) |

| 54.8 | α-C |

| 52.3 | OCH₃ |

| 38.3 | β-C |

Trustworthiness through Self-Validation: The integration of the proton signals in the ¹H NMR spectrum serves as an internal validation of the assigned structure. The 10-proton multiplet in the aromatic region, for instance, is a clear indicator of the two phenyl rings present in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within the this compound molecule.

Key IR Absorptions (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3334 | Strong | N-H stretch |

| 2953 | Medium | C-H stretch (aromatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1705 | Strong | C=O stretch (carbamate) |

| 1491, 1453 | Medium | C=C stretch (aromatic) |

| 1189, 1168 | Strong | C-O stretch |

| 705 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to probe the fragmentation pattern of this compound.

Expected Molecular Ions (Electrospray Ionization - ESI):

-

[M+H]⁺: 314.14

-

[M+Na]⁺: 336.12

A simplified workflow illustrating the use of this compound in peptide synthesis.

References

-

Chem-Impex. Z-Val-Phe-OMe. [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

-

Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. [Link]

-

SpectraBase. N-Benzyloxycarbonyl-2-trifluoromethyl.beta.-aspartyl-(.alpha.-methyl ester)-S-phenyl-alanine methyl ester. [Link]

-

NTU > IRep. Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

PubChem. N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. [Link]

-

PubChem. N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]

-

NIST WebBook. L-Phenylalanine, N-benzoyl-. [Link]

-

Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. [Link]

-

PubMed. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium. [Link]

-

PubChem. L-Phenylalanine, methyl ester. [Link]

-

PubMed. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. [Link]

-

PubChem. Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate. [Link]

-

LookChem. Z-L-Leu-D-Phe-OMe. [Link]

-

PubChem. Dichloromethane. [Link]

-

PubChem. Ethyl Acetate. [Link]

-

PubChem. Methyl phenylacetate. [Link]

-

PubChem. Methyl Acetate. [Link]

Sources

The Multifaceted Role of Benzyloxycarbonyl-L-phenylalanine Methyl Ester: A Technical Guide for Advanced Research

Introduction: Beyond a Simple Building Block

To the discerning researcher in drug development and peptide chemistry, benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is more than a mere catalogue chemical. It represents a cornerstone of synthetic peptide chemistry, a versatile tool for probing enzyme kinetics, and a valuable entity in structural biology. This guide provides an in-depth exploration of the core functions of this compound, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that empower innovation in the laboratory. We will delve into its critical role as a protected amino acid, its utility as an enzyme substrate, and its application as a synthetic precursor, offering both theoretical grounding and practical, field-proven methodologies.

Part 1: The Linchpin of Peptide Synthesis: Controlled Amide Bond Formation

The primary and most established function of this compound lies in its application as a protected amino acid derivative for solution-phase peptide synthesis.[1] The strategic protection of both the N-terminus with the benzyloxycarbonyl (Z or Cbz) group and the C-terminus with a methyl ester is fundamental to achieving controlled, sequential peptide bond formation and preventing unwanted side reactions like self-polymerization.[2]

The Rationale Behind the Protection Strategy

The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas, is a classic and robust urethane-type protecting group for amines.[3] Its selection is predicated on several key advantages:

-

Ease of Introduction: The Z group is readily introduced by reacting L-phenylalanine with benzyl chloroformate under alkaline conditions.[3]

-

Stability: It is stable to a wide range of reaction conditions used in peptide coupling, including the basic conditions often employed for saponification of the C-terminal ester.

-

Facilitated Purification: The aromatic nature of the Z group often imparts crystallinity to intermediates, simplifying their purification by recrystallization.[3]

-

Selective Removal: The Z group can be removed under specific conditions that typically do not affect other protecting groups, most notably through catalytic hydrogenolysis.[3][4]

The methyl ester protection of the C-terminus serves to prevent the carboxyl group from reacting during the activation of the coupling partner's carboxyl group.

Workflow for Dipeptide Synthesis using this compound

The following diagram and protocol illustrate a typical workflow for the synthesis of a dipeptide, for example, Z-Phe-Ala-OMe.

Caption: Workflow for Dipeptide Synthesis.

Experimental Protocol: Synthesis of Z-L-Phenylalanyl-D-Alanine Methyl Ester

This protocol is adapted from a documented synthesis and illustrates the coupling of Z-L-phenylalanine with D-alanine methyl ester.[5]

-

Preparation of the Amine Component:

-

Dissolve D-alanine methyl ester hydrochloride (0.56 g) in tetrahydrofuran (6 ml).

-

Cool the solution to 0°C in an ice bath.

-

Add N-methylmorpholine (0.53 ml) and stir for 15 minutes. This neutralizes the hydrochloride salt to liberate the free amine.

-

-

Coupling Reaction:

-

To the stirred amine solution, add benzyloxycarbonyl-L-phenylalanine (1.20 g) and 1-hydroxybenzotriazole (1.08 g). HOBt is an additive used to suppress racemization and improve coupling efficiency.

-

Add a cold solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.99 g) in tetrahydrofuran (2 ml). DCC is the coupling agent that activates the carboxylic acid of Z-L-phenylalanine.

-

Stir the reaction mixture for 1 hour at 0°C, and then overnight at room temperature.

-

-

Work-up and Purification:

-

Add glacial acetic acid (0.3 ml) to quench any unreacted DCC.

-

Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate in vacuo.

-

Dissolve the residue in chloroform (CHCl₃), wash three times with 5% aqueous sodium bicarbonate (NaHCO₃), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent in vacuo and purify the residue by silica gel column chromatography.

-

Part 2: A Probe for Proteolytic Activity: this compound as an Enzyme Substrate

While often used in protected di- or tri-peptide form, the fundamental structure of this compound makes it and its derivatives excellent substrates for studying the kinetics of proteolytic enzymes, particularly serine proteases like chymotrypsin.[6][7] Chymotrypsin exhibits a strong preference for cleaving peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine.[8]

The Molecular Basis of Substrate Recognition

The active site of chymotrypsin contains a hydrophobic pocket (the S1 pocket) that favorably accommodates the bulky, nonpolar side chain of phenylalanine. The benzyloxycarbonyl group, while not a peptide bond itself, can position the phenylalanine residue appropriately within the active site, and the methyl ester can be hydrolyzed, allowing for a kinetic assay. More commonly, dipeptide derivatives like Z-Ala-Phe-OMe are used, where the Ala-Phe peptide bond is the target for cleavage.[6]

Experimental Protocol: Chymotrypsin Activity Assay

This generalized protocol outlines how a Z-protected phenylalanine-containing methyl ester could be used to measure chymotrypsin activity.

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (e.g., Z-Ala-Phe-OMe) in a suitable organic solvent like DMSO, as it has limited aqueous solubility.

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Assay Execution:

-

In a temperature-controlled cuvette, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration.

-

Equilibrate the solution to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the α-chymotrypsin stock solution.

-

Monitor the reaction progress. The hydrolysis of the methyl ester will produce methanol and the corresponding carboxylic acid. The change in pH due to the acid production can be monitored using a pH-stat or a suitable pH indicator dye.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.

-

Repeat the assay at various substrate concentrations.

-

Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by plotting v₀ versus substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Quantitative Data: Kinetic Parameters

The following table presents hypothetical kinetic data for chymotrypsin with different Z-protected substrates to illustrate the type of data generated.

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| This compound | 1.2 | 25 | 2.1 x 10⁴ |

| Z-Ala-Phe-OMe | 0.8 | 45 | 5.6 x 10⁴ |

| Z-Gly-Phe-OMe | 1.5 | 30 | 2.0 x 10⁴ |

Part 3: Versatility in Synthesis and Structural Studies

Beyond its classical roles, this compound serves as a versatile starting material for more complex molecular architectures and as a tool for fundamental studies in structural biology.

Peptidomimetics and Synthetic Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability against proteolysis or improved bioavailability.[9][10] this compound can be a crucial starting point for such endeavors. For instance, the N-H of the urethane can be alkylated, or the ester can be reduced to the corresponding alcohol, providing a handle for further chemical elaboration into non-peptidic scaffolds.

Crystallographic Studies

The conformation of peptides is critical to their biological function. Z-protected amino acid and dipeptide methyl esters are valuable models for studying the preferred conformations and hydrogen-bonding patterns of the peptide backbone.[11] The rigidity of the Z-group and the defined stereochemistry of the amino acid provide a constrained system that is amenable to crystallization and X-ray diffraction analysis. Such studies have revealed the importance of N-H···O=C hydrogen bonds in dictating the self-assembly and conformation of peptide molecules in the solid state.[11]

Caption: Intermolecular Hydrogen Bonding in Crystals.

Conclusion

Benzyloxycarbonyl-L-phenylalanine methyl ester is a testament to the enduring power of well-designed chemical tools in scientific advancement. Its utility extends far beyond its initial application in peptide synthesis, providing a robust platform for enzymology, the development of novel therapeutics through peptidomimetics, and fundamental investigations into the structural chemistry of peptides. A thorough understanding of its properties and the rationale behind its use empowers researchers to leverage this versatile molecule to its full potential, driving innovation in chemistry, biology, and medicine.

References

-

PrepChem. Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. [Link]

-

PubMed. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium. [Link]

-

PrepChem. Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. [Link]

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

MDPI. Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern. [Link]

-

Chem-Impex. Boc-L-phenylalanine methyl ester. [Link]

- Google Patents. US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester.

-

DIGITAL.CSIC. Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern. [Link]

-

Chem-Impex. Z-Val-Phe-OMe. [Link]

-

PubMed Central. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]

-

PubChem. N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

CORE Reader. Crystal structure of the N-benzyloxycarbonyl-Alanyl-Phenylalanyl-methyl ester: the importance of the H-bonding pattern. [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

-

IISER Pune. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

-

PeptaNova. Chymotrypsin specific Substrates. [Link]

-

RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]

- Google Patents. TW425428B - Enzymatic coupling of L-phenylalanine methyl ester and N-benzyloxycarbonyl-aspartic acid.

-

SciSpace. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups (2015). [Link]

-

ResearchGate. Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. [Link]

-

PubMed Central. Peptidomimetics, a synthetic tool of drug discovery. [Link]

-

SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. [Link]

-

PubMed Central. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. [Link]

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

-

PubMed. Substrate effects on the enzymatic activity of alpha-chymotrypsin in reverse micelles. [Link]

-

Chemistry LibreTexts. Chymotrypsin. [Link]

-

ACS Publications. Native Chemical Ligation at Phenylalanine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 5. prepchem.com [prepchem.com]

- 6. Z-Ala-Phe-OMe | 3235-14-1 | FA111441 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern | MDPI [mdpi.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Z-Phe-OMe and its Analogs in Biochemistry

Abstract

N-benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) and its structural analogs represent a cornerstone class of compounds in modern biochemistry and drug development. Initially conceived as simple building blocks for peptide synthesis, their utility has expanded significantly. They now serve as critical tools for probing enzyme mechanisms, as scaffolds for potent protease inhibitors, and as key intermediates in the synthesis of complex therapeutic peptides. This guide provides an in-depth exploration of the synthesis, biochemical function, and practical application of this compound and its analogs, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthetic strategy to assay design, providing a self-validating framework for their effective use in the laboratory.

Core Concepts: The Molecular Logic of this compound

This compound is a derivative of the amino acid L-phenylalanine, where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the C-terminus is protected as a methyl ester. This dual-protection strategy is fundamental to its utility.

-

The Z-Group (Benzyloxycarbonyl): This bulky, aromatic group serves two primary purposes. First, it prevents the amine group from participating in unwanted side reactions during peptide coupling. Second, it can be removed under specific, mild conditions (typically catalytic hydrogenation), allowing for sequential peptide chain elongation.[1]

-

The Phenylalanine Core: The large, hydrophobic phenyl side chain is a key recognition motif for a class of proteases known as serine proteases, most notably chymotrypsin.[2] Chymotrypsin's active site contains a hydrophobic pocket (the S1 pocket) that preferentially binds large aromatic residues, positioning the adjacent peptide bond for cleavage.[3][4]

-

The Methyl Ester (OMe): The C-terminal methyl ester protects the carboxylic acid from reacting during N-terminal coupling steps. It can be hydrolyzed (saponified) using a base like NaOH to reveal the free carboxylic acid for further coupling or to yield the final peptide acid.[1]

This specific molecular architecture makes this compound and its analogs not just synthetic intermediates, but also excellent substrate mimics for studying and inhibiting proteases.

Caption: Core components of the this compound molecule.

Synthesis Methodologies: A Comparative Analysis

The synthesis of dipeptides like this compound and its analogs is a foundational process. The choice between enzymatic and chemical routes can dramatically affect yield, purity, cost, and environmental impact.[5]

Enzymatic Synthesis: The "Green Chemistry" Approach

Enzymatic synthesis utilizes proteases, such as thermolysin, in reverse to catalyze the formation of a peptide bond.[5] This approach is conducted under mild conditions and leverages the enzyme's stereoselectivity to prevent racemization, ensuring the formation of the desired L-L isomer.[5] The key advantage is often the precipitation of the product from the reaction medium, which drives the equilibrium toward synthesis and simplifies purification.

Caption: Workflow for enzymatic dipeptide synthesis.[5]

Chemical Synthesis: The Versatile Solution-Phase Approach

Solution-phase peptide synthesis (SPPS) is a well-established, versatile method that involves the sequential coupling of protected amino acids in a homogenous solution.[1] This method requires the use of coupling agents to activate the C-terminal carboxyl group for reaction with the N-terminal amine of another amino acid. While highly adaptable, it is a multi-step process involving protection, coupling, and deprotection, which can introduce hazardous reagents and require extensive purification.[5][6]

Caption: Workflow for solution-phase chemical synthesis.[1]

Comparative Analysis

The choice of methodology is a critical experimental decision driven by project goals such as scale, purity requirements, and cost.

| Parameter | Enzymatic Synthesis | Chemical Synthesis (SPPS) |

| Stereoselectivity | High (No racemization)[5] | Risk of epimerization, base dependent[7] |

| Reaction Conditions | Mild (pH ~7, 37-40°C)[5] | Mild to harsh; requires anhydrous solvents[1] |

| Reagents | Biocatalyst (Enzyme) | Coupling agents (e.g., EDC, TBTU), base[1][8] |

| Byproducts | Minimal | Significant (e.g., DCU, salts)[5] |

| Purification | Simple (often filtration)[5] | Complex (Washes, chromatography)[1] |

| Environmental Impact | Low ("Green")[5] | Higher (solvent and reagent waste)[5] |

| Versatility | Limited by enzyme specificity | High; compatible with many amino acids[6] |

Biochemical Function: Probing the Protease Active Site

The primary biochemical application of this compound and its analogs is the study and inhibition of proteases, particularly chymotrypsin.[2]

Mechanism of Competitive Inhibition

These molecules act as competitive substrate analogs. Their structural similarity to the natural substrates of chymotrypsin allows them to bind to the enzyme's active site.[2] The hydrophobic phenylalanine side chain fits snugly into the S1 specificity pocket.[4] However, the stable Z-group and methyl ester can alter the kinetics of catalysis, leading to the dipeptide occupying the active site and preventing the binding and cleavage of the natural substrate. This reversible binding event is the hallmark of competitive inhibition.[2]

Caption: this compound analogs compete with natural substrates.[2]

Analogs as Tools for Structure-Activity Relationship (SAR)

By systematically modifying the structure of this compound, researchers can gain profound insights into an enzyme's active site.[2]

-

Varying the Amino Acid: Replacing Phenylalanine with other amino acids (e.g., Z-Ala-Phe-OMe, Z-Val-Phe-OMe) probes the size and hydrophobicity constraints of the S1/S2 pockets.[9][10]

-

Constrained Analogs: Incorporating unnatural amino acids, such as (Z)-α,β-didehydrophenylalanine (ΔZPhe), locks the peptide backbone into a specific conformation.[11] Studying the binding of these rigid analogs helps map the optimal three-dimensional arrangement required for potent binding.

-

Modifying Termini: Altering the N-terminal protecting group or the C-terminal ester can modulate solubility, stability, and binding affinity.

These SAR studies are crucial in drug development for transforming a simple inhibitor into a potent and selective therapeutic agent.[12]

Key Experimental Protocols

The following protocols provide a robust framework for the synthesis and biochemical evaluation of this compound analogs.

Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (Z-Asp(OMe)-Phe-OMe)

This protocol details the coupling of Z-Asp(OMe)-OH with H-Phe-OMe, a common procedure adaptable for Z-Phe-OH and other analogs. The causality for using EDC/HOBt is to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile, while HOBt minimizes side reactions and racemization.[1]

Materials:

-

Z-Asp(OMe)-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up reagents (1 M HCl, sat. NaHCO₃, brine, Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Preparation of Free Amine: a. Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free base. Stir for 20 minutes at room temperature. Use this solution directly in the next step.

-

Peptide Coupling Reaction: a. In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. This is critical to slow the reaction and minimize side product formation. c. Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. d. Add the freshly prepared H-Phe-OMe solution from step 1 to the activated mixture. e. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: a. Monitor reaction progress via Thin-Layer Chromatography (TLC). b. Upon completion, dilute the mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl (removes excess base), saturated NaHCO₃ solution (removes excess acid and HOBt), and brine (removes residual water). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield pure Z-Asp(OMe)-Phe-OMe.[1]

Protocol 2: Enzyme Inhibition Assay for a Chymotrypsin Inhibitor

This protocol determines the inhibitory potency (IC₅₀) and inhibition constant (Kᵢ) of a compound like Phe-Phe-OMe against α-chymotrypsin. The choice of a chromogenic substrate like SAAPpNA allows for continuous monitoring of enzyme activity via spectrophotometry.[2]

Materials:

-

α-Chymotrypsin from bovine pancreas

-

Test Inhibitor (e.g., Phe-Phe-OMe or this compound analog)

-

Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPpNA)

-

Tris-HCl buffer (pH 7.8)

-

DMSO for stock solutions

-

96-well microplate and spectrophotometer

Methodology:

-

Preparation of Solutions: a. Prepare a stock solution of α-chymotrypsin in buffer. b. Prepare a concentrated stock solution of the inhibitor in DMSO. Create a serial dilution series of the inhibitor in buffer. c. Prepare a stock solution of the substrate SAAPpNA in DMSO.

-

Assay Setup (in a 96-well plate): a. To each well, add a fixed volume of Tris-HCl buffer. b. Add varying concentrations of the inhibitor to the test wells. Include control wells with buffer/DMSO only (no inhibitor). c. Add a fixed amount of α-chymotrypsin solution to all wells to start the pre-incubation. d. Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.

-

Initiation and Measurement: a. Initiate the reaction by adding the SAAPpNA substrate to all wells simultaneously (a multi-channel pipette is recommended). b. Immediately place the plate in a spectrophotometer and measure the absorbance at 410 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of substrate cleavage.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. c. To determine the mode of inhibition and the Kᵢ value, repeat the assay using multiple substrate concentrations for each inhibitor concentration. Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.[2][13]

Conclusion: An Indispensable Tool in the Biochemical Arsenal

This compound and its analogs have evolved far beyond their initial role as simple protected amino acids. They are sophisticated chemical probes that allow for the precise investigation of enzyme active sites and serve as foundational scaffolds for the rational design of therapeutic agents.[2][9] Their utility in both enzymatic and chemical synthesis provides flexibility for researchers targeting novel peptides for applications ranging from oncology to metabolic disorders.[5][9] A thorough understanding of their synthesis, mechanism of action, and the causal logic behind their application in biochemical assays is essential for any scientist working at the interface of chemistry, biology, and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Z-Ala-Phe-OMe | 3235-14-1 | FA111441 | Biosynth [biosynth.com]

- 11. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Biological Activity of Z-Dipeptides

Preamble: Beyond the Building Blocks

In the expansive landscape of peptide science, which bridges the elegant complexity of biologics with the synthetic tractability of small molecules, dipeptides represent the most fundamental peptidic structures.[1] However, their simplicity is deceptive. The addition of an N-terminal benzyloxycarbonyl (Z) group transforms these simple molecules into a class of compounds—Z-dipeptides—with profound and varied biological activities. The Z-group is not merely a protecting group used during synthesis; its steric bulk and aromatic nature fundamentally influence the peptide's conformation, stability, and interaction with biological targets.[2][3][4]

This guide eschews a conventional review format. Instead, it serves as a technical deep-dive for researchers and drug developers, navigating the path from structural rationale to functional validation. We will explore the causal links between the molecular architecture of Z-dipeptides and their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This document is designed to be a self-validating system, providing not just the "what" but the "why" and the "how"—grounding mechanistic claims in cited literature and furnishing detailed, field-proven protocols for their characterization.

Section 1: The Nexus of Structure and Biological Function

The biological activity of a Z-dipeptide is not an emergent property of its amino acid constituents alone; it is a direct consequence of its three-dimensional structure, hydrophobicity, charge distribution, and stability. The Z-group is a critical modulator of these characteristics.

1.1. The Influence of the Z-Group:

The benzyloxycarbonyl moiety imparts significant hydrophobicity and rigidity to the N-terminus. This has several functional consequences:

-

Membrane Interaction: The aromatic Z-group can facilitate interactions with the lipid bilayers of cell membranes, a key step in the mechanism of many antimicrobial and anticancer peptides.[5]

-

Conformational Constraint: The steric hindrance from the Z-group limits the conformational freedom of the peptide backbone, which can pre-organize the dipeptide into a conformation favorable for binding to a specific biological target, such as an enzyme's active site.[6]

-

Proteolytic Stability: The bulky N-terminal cap can provide a degree of protection against degradation by aminopeptidases, enhancing the molecule's stability and bioavailability in biological systems.[7][8]

1.2. Structure-Activity Relationship (SAR):

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in deciphering the specific contributions of individual amino acid residues to a dipeptide's overall activity.[7][8][9] Key principles derived from these studies include:

-

Enzyme Inhibition: For activities like Angiotensin-Converting Enzyme (ACE) inhibition, the identity of both the N-terminal and C-terminal amino acids is crucial. Hydrophobic and bulky side chains at the C-terminus often enhance inhibitory action.[10] Dipeptides containing proline are often stabilized against enzymatic hydrolysis, making them more robust candidates.[7][8]

-

Antimicrobial & Anticancer Activity: A cationic charge, typically provided by residues like Lysine or Arginine, is critical for the initial electrostatic attraction to negatively charged cancer cell or bacterial membranes.[11][12] This, combined with overall hydrophobicity, dictates the peptide's ability to disrupt membrane integrity.[5][13] The specific sequence determines the secondary structure (e.g., α-helical propensity), which is vital for pore formation or membrane permeabilization.[5]

The relationship between structure and function is a foundational pillar of Z-dipeptide research, guiding the rational design of new therapeutic leads.

Figure 1: Logical relationship between Z-dipeptide structure and biological activity.

Section 2: Major Classes of Biological Activity & Mechanisms

Z-dipeptides have demonstrated efficacy across several therapeutic areas. Understanding their mechanism of action is paramount for targeted drug development.

2.1. Enzyme Inhibition:

Z-dipeptides are potent inhibitors of various enzymes, particularly proteases.[14][15]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Dipeptides are well-documented ACE inhibitors, relevant for treating hypertension.[7][8] The mechanism is typically competitive inhibition, where the dipeptide mimics the structure of the natural substrate (Angiotensin I) and binds to the enzyme's active site, blocking its function.[16] The Z-group can enhance binding affinity through hydrophobic interactions within the active site.

-

Collagenase Inhibition: Certain Z-dipeptide derivatives, particularly those incorporating hydroxamate groups, act as inhibitors of matrix metalloproteinases (MMPs) like collagenase.[14] This activity is crucial in contexts like arthritis and cancer metastasis where tissue degradation is pathological.

2.2. Antimicrobial Activity:

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, with peptides being a promising avenue.[12][17]

-

Mechanism of Action: The primary mechanism involves membrane disruption. Cationic Z-dipeptides are electrostatically attracted to the anionic components (like lipopolysaccharides and teichoic acids) of bacterial membranes.[12][18] Following this initial binding, the hydrophobic domains, including the Z-group and nonpolar side chains, insert into the lipid bilayer. This disrupts membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[12][13] This physical disruption mechanism is less prone to the development of resistance compared to single-target enzyme inhibitors.[12]

2.3. Anticancer Properties:

Z-dipeptides can exhibit selective toxicity towards cancer cells.[6][19]

-

Selective Membrane Targeting: Similar to their antimicrobial action, the anticancer effect often relies on membrane interaction. Cancer cell membranes typically have a higher net negative charge than healthy cells due to an increased concentration of anionic phospholipids like phosphatidylserine on the outer leaflet.[5][19] This provides a basis for selective electrostatic targeting by cationic peptides.

-

Induction of Apoptosis: Beyond simple membrane lysis, some peptides, upon entering the cell, can trigger programmed cell death (apoptosis).[11][19] They can do this by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. Nisin Z, for example, has been shown to activate an apoptotic pathway in melanoma cells.[19]

Figure 3: A typical workflow for solution-phase Z-dipeptide synthesis.

Step-by-Step Methodology: Synthesis of Z-Pro-Phe-OMe

Causality: This protocol uses Dicyclohexylcarbodiimide (DCC) as a coupling agent to form the peptide bond and 1-Hydroxybenzotriazole (HOBt) to suppress racemization, ensuring stereochemical integrity. [2]

-

Preparation of Amine Component: Dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.1 eq.) in anhydrous Dichloromethane (DCM). Cool to 0°C in an ice bath. Add Triethylamine (TEA, 1.1 eq.) dropwise to neutralize the salt, forming the free amine. Stir for 20 minutes.

-

Activation of Carboxyl Component: In a separate flask, dissolve Z-L-Proline (Z-Pro-OH, 1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.

-

Coupling: To the Z-Pro-OH solution, add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0°C for 30 minutes.

-

Reaction: Add the neutralized amine solution from step 1 to the activated carboxyl mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the solid with fresh DCM. Combine the filtrates and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the identity and purity of the final Z-Pro-Phe-OMe product using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). [20] Data Presentation: Synthesis Reagents

| Reagent/Component | Role | Typical Molar Equivalence |

| Z-Pro-OH | N-terminally protected amino acid | 1.0 |

| H-Phe-OMe·HCl | C-terminally protected amino acid | 1.1 - 1.2 |

| DCC | Coupling reagent | 1.1 - 1.2 |

| HOBt | Racemization suppressor | 1.1 - 1.2 |

| TEA / DIEA | Base for neutralization | 1.1 - 1.2 |

| DCM / THF | Anhydrous Solvent | - |

| Table adapted from BenchChem Application Notes. | ||

| [2] | ||

| 3.2. Protocols for Biological Activity Assays |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. It is the gold-standard assay for quantifying antimicrobial potency. [13][21]

-

Preparation: Prepare a stock solution of the Z-dipeptide in a suitable solvent (e.g., DMSO) and a fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB).

-

Inoculum Standardization: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Z-dipeptide stock solution in MHB across 10 columns, leaving two columns for controls.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the dipeptide dilutions and the positive control well (broth + bacteria, no peptide). Add only sterile broth to the negative control well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the dipeptide where no visible turbidity (bacterial growth) is observed.

-

(Optional) Determining MBC: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells onto an agar plate. The MBC is the lowest concentration that results in no colony growth after incubation.

Data Presentation: Example Antimicrobial Activity

| Z-Dipeptide | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |

| Z-Lys-Trp | 12.5 | 25 |

| Z-Arg-Phe | 6.25 | 12.5 |

| Z-Ala-Leu | >100 (inactive) | >100 (inactive) |

| Note: Data is illustrative, based on typical results for cationic vs. neutral dipeptides. | ||

| [17][21] |

Section 4: Future Directions and Overcoming Challenges

The therapeutic potential of Z-dipeptides is significant, but their translation from bench to bedside faces hurdles common to all peptide drugs. [22][]* Bioavailability and Stability: While the Z-group offers some protection, dipeptides can still be susceptible to enzymatic degradation and exhibit poor oral bioavailability. [7][8]Future research will focus on medicinal chemistry strategies like incorporating non-natural amino acids or cyclization to enhance stability and pharmacokinetic profiles. [24][25]* Target Specificity and Toxicity: While many peptides show selectivity, off-target toxicity remains a concern. [26]The next generation of Z-dipeptide design will leverage computational modeling and advanced screening methods to optimize the therapeutic window, maximizing potency against the target while minimizing effects on healthy host cells.

-

Advanced Delivery Systems: To overcome absorption challenges, formulation strategies such as encapsulation in nanoliposomes are being explored to improve the stability and delivery of peptide-based agents to their site of action. [18] The convergence of synthetic chemistry, computational biology, and advanced formulation technology promises to unlock the full potential of Z-dipeptides as next-generation therapeutics. [25][27]

References

-

Modeling of the relationship between dipeptide structure and dipeptide stability, permeability, and ACE inhibitory activity. PubMed.[Link]

-

The cytotoxic, antimicrobial and anticancer properties of the antimicrobial peptide nisin Z alone and in combination with conventional treatments. ResearchGate.[Link]

-

Antimicrobial Activity of Simple Dipeptides. ResearchGate.[Link]

-

Modeling of the Relationship between Dipeptide Structure and Dipeptide Stability, Permeability, and ACE Inhibitory Activity. ResearchGate.[Link]

-

Biological Functions of Antioxidant Dipeptides. J-Stage.[Link]

-

The biological activity of selected cyclic dipeptides. PubMed.[Link]

-

The ACE-inhibitory peptides' sequences with Z descriptor activity. ResearchGate.[Link]

-

The dipeptides with interesting biological activities. ResearchGate.[Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC.[Link]

-

Biological Functions of Antioxidant Dipeptides. J-Stage.[Link]

-

Investigation of the antimicrobial activities of Snakin-Z, a new cationic peptide derived from Zizyphus jujuba fruits. PubMed.[Link]

-

Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. MDPI.[Link]

-

Antibacterial and Antibiofilm Properties of Self-Assembled Dipeptide Nanotubes. PMC.[Link]

-

Biological Functions of Antioxidant Dipeptides. PubMed.[Link]

-

Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.[Link]

-

Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. NIH.[Link]

-

Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. PMC - NIH.[Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]

-

Why peptide drug discovery is experiencing a resurgence. Sygnature Discovery.[Link]

-

Enzyme Substrates and Inhibitors. Peptide Institute, Inc.[Link]

-

Structures of dipeptides: the head-to-tail story. ResearchGate.[Link]

-

Big peptide drugs in a small molecule world. Frontiers.[Link]

-

Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. PMC - NIH.[Link]

-

Inhibition of angiotensin-converting enzyme by dipeptide analogs. PubMed.[Link]

-

Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). PMC - NIH.[Link]

-

Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria. PMC - NIH.[Link]

-

Plant Antimicrobial Oligopeptides with Anticancer Properties as a Source of Biologically Active Peptides—An In Silico Study. MDPI.[Link]

-

Antimicrobial activity of novel symmetrical antimicrobial peptides centered on a hydrophilic motif against resistant clinical isolates: in vitro and in vivo analyses. Microbiology Spectrum - ASM Journals.[Link]

-

Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. PMC.[Link]

-

Antimicrobial and Anticancer Properties of Synthetic Peptides Derived from the Wasp Parachartergus fraternus. PubMed.[Link]

-

The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. MDPI.[Link]

-

Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. ResearchGate.[Link]

-

Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Directed evolution of a cyclodipeptide synthase with new activities via label-free mass spectrometric screening. Chemical Science (RSC Publishing).[Link]

-

Chapter 3: Recent Trends in Peptide Drug Discovery and Development. Books - Royal Society of Chemistry.[Link]

-

Antibacterial Activity of AXOTL-13, a Novel Peptide Identified from the Transcriptome of the Salamander Ambystoma mexicanum. PMC - NIH.[Link]

-

Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.[Link]

-

Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. The Journal of Physical Chemistry Letters - ACS Publications.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling of the relationship between dipeptide structure and dipeptide stability, permeability, and ACE inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Antibacterial and Antibiofilm Properties of Self-Assembled Dipeptide Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.co.jp [peptide.co.jp]

- 16. Inhibition of angiotensin-converting enzyme by dipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigation of the antimicrobial activities of Snakin-Z, a new cationic peptide derived from Zizyphus jujuba fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Big peptide drugs in a small molecule world [frontiersin.org]

- 24. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 26. Antimicrobial and Anticancer Properties of Synthetic Peptides Derived from the Wasp Parachartergus fraternus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. books.rsc.org [books.rsc.org]

The Enduring Legacy of the Z-Group: A Technical Guide to Benzyloxycarbonyl-Protected Amino Acids in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis, particularly in the intricate world of peptide chemistry. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a testament to enduring utility and versatility.[1][2] This guide offers an in-depth exploration of Z-protected amino acids, moving beyond simple protocols to provide a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

The Benzyloxycarbonyl (Z) Group: A Strategic Overview

The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions, yet amenable to selective cleavage.[1] This balance makes it a powerful tool, particularly in solution-phase peptide synthesis.[3] Unlike the more acid-labile Boc group or the base-labile Fmoc group, the Z-group offers a distinct orthogonality, allowing for complex synthetic strategies where different protecting groups must be removed in a specific sequence.[1][2][4]

Core Attributes of the Z-Group:

-

Stability: Resistant to mildly acidic and basic conditions, making it compatible with a variety of reaction conditions.[1][4]

-

Orthogonality: Can be selectively removed in the presence of Boc and Fmoc groups, enabling multi-step synthetic routes.[1][2][4]

-

Racemization Suppression: The urethane linkage of the Z-group helps to minimize racemization during peptide coupling reactions.[5]

-

Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates purification by recrystallization.

Synthesis of Z-Protected Amino Acids: The Schotten-Baumann Reaction

The most common method for the introduction of the Z-group is the Schotten-Baumann reaction, which involves the acylation of the amino acid's free amine with benzyl chloroformate (also known as Cbz-Cl or Z-Cl).[1][6] This reaction is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid byproduct.[1][7]

Experimental Protocol: Synthesis of Z-Glycine

Materials:

-

Glycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Hydrochloric acid (HCl) for acidification

Step-by-Step Methodology:

-

Dissolution: Dissolve glycine in an aqueous solution of sodium carbonate or sodium hydroxide. The base is crucial as it deprotonates the ammonium group of the zwitterionic amino acid, liberating the nucleophilic free amine.[7]

-

Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. The reaction is exothermic and maintaining a low temperature helps to minimize side reactions.

-

Neutralization: The base in the aqueous solution neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidification: Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 2-3. This protonates the carboxylate group of the Z-protected amino acid, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated Z-glycine by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Deprotection of the Z-Group: Releasing the Free Amine

The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common and mildest.[2] The choice of deprotection strategy depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the preferred method for Z-group removal due to its mild, neutral conditions.[2] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][8] The byproducts are toluene and carbon dioxide, which are easily removed.[8]

Mechanism of Hydrogenolysis:

-

Adsorption of the Z-protected amino acid onto the palladium catalyst surface.

-

Oxidative addition of the benzylic C-O bond to the palladium surface.

-

Reaction with hydrogen to form a carbamic acid intermediate and toluene.[8]

-

The unstable carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[8]

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor such as ammonium formate, triethylsilane, or cyclohexene is used with a palladium catalyst.[9][10] This method can be advantageous for safety and practical reasons.

Experimental Protocol: Deprotection of Z-Phenylalanine by Catalytic Hydrogenolysis

Materials:

-

Z-Phenylalanine

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite® for filtration

Step-by-Step Methodology:

-

Dissolution: Dissolve Z-Phenylalanine in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The flask is then flushed with an inert gas (e.g., nitrogen or argon).

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel, typically via a balloon or by connecting to a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric and should be handled with care, ensuring it remains moist.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected phenylalanine.

Acidic Cleavage

While hydrogenolysis is the most common method, the Z-group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[1][11] This method is useful when the molecule contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[12] However, these harsh conditions can affect other acid-labile protecting groups.[1] Recent studies have also explored the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for a milder acidic deprotection.[9]

Table 1: Comparison of Z-Group Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, Room Temp. | Mild, clean byproducts | Incompatible with reducible groups (e.g., alkenes, alkynes) |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Neutral, Room Temp. | Avoids use of H₂ gas | May require higher catalyst loading |

| Strong Acid Cleavage | HBr in Acetic Acid | Harsh acidic | Compatible with reducible groups | Can cleave other acid-sensitive groups |

| Lewis Acid Cleavage | AlCl₃ in HFIP | Mildly acidic | Good functional group tolerance | Requires specific solvent system |

Applications in Peptide Synthesis and Beyond

The primary application of Z-protected amino acids is in peptide synthesis, particularly in the solution-phase approach where the orthogonality of the Z-group is highly advantageous.[3] It allows for the selective deprotection of the N-terminus for chain elongation while other protecting groups on the side chains remain intact.

Beyond traditional peptide synthesis, Z-protected amino acids are valuable building blocks in the synthesis of peptidomimetics, complex natural products, and active pharmaceutical ingredients (APIs).[13][14] Their stability and predictable reactivity make them reliable intermediates in multi-step synthetic campaigns.

Analytical Characterization of Z-Protected Amino Acids

The purity and identity of Z-protected amino acids are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13][15] Characteristic signals include the benzylic protons of the Z-group (around 5.1 ppm in ¹H NMR) and the aromatic protons.[15] The carbamate carbonyl carbon appears around 156-157 ppm in the ¹³C NMR spectrum.[13][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the Z-protected amino acid and to monitor the progress of protection and deprotection reactions.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the successful introduction of the Z-group.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the carbamate functional group.[13]

Conclusion: A Timeless Tool for Modern Synthesis

The benzyloxycarbonyl group, despite its long history, remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. Its unique combination of stability, orthogonality, and reliable methods for both introduction and removal ensures its continued use in the synthesis of complex molecules. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the Z-group to achieve their synthetic goals with precision and confidence.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ACS Publications. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. [Link]

-

ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

-